

# An In-depth Technical Guide on the Thermochemical Properties of 2-(Ethylamino)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethylaminoethanol

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## Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a valuable organic compound with diverse applications, including in the synthesis of pharmaceuticals, as a corrosion inhibitor, and in the capture of carbon dioxide. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of new applications. This technical guide provides a comprehensive overview of the available thermochemical data for 2-(Ethylamino)ethanol, details the experimental methodologies for their determination, and presents key reaction pathways in a visualized format.

## Core Thermochemical Data

A compilation of the key thermochemical and physical properties of 2-(Ethylamino)ethanol is presented below. These values have been gathered from various scientific sources and databases.

Property	Value	Units	Source(s)
Molecular Formula	C4H11NO	-	[1][2]
Molecular Weight	89.14	g/mol	[2]
Boiling Point	169-170 °C (at 1 atm)	°C	[3]
Melting Point	-90	°C	[3]
Density	0.914 (at 25 °C)	g/mL	[3]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	61.0 $\pm$ 0.4	kJ/mol	[4]
Vapor Pressure	<1 (at 20 °C)	mmHg	

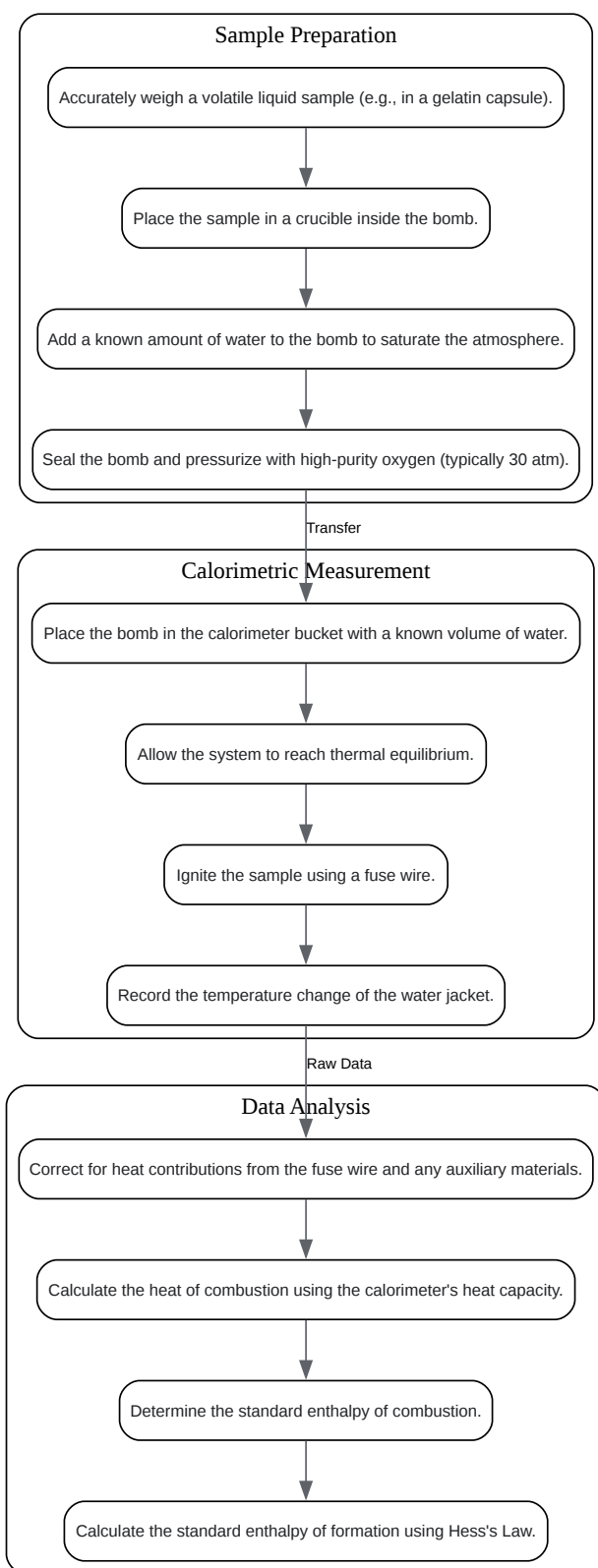
## Experimental Protocols

The determination of thermochemical data is reliant on precise experimental techniques. Below are detailed methodologies for key experiments cited in the literature for compounds similar to 2-(Ethylamino)ethanol.

### Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a volatile organic liquid like 2-(Ethylamino)ethanol can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

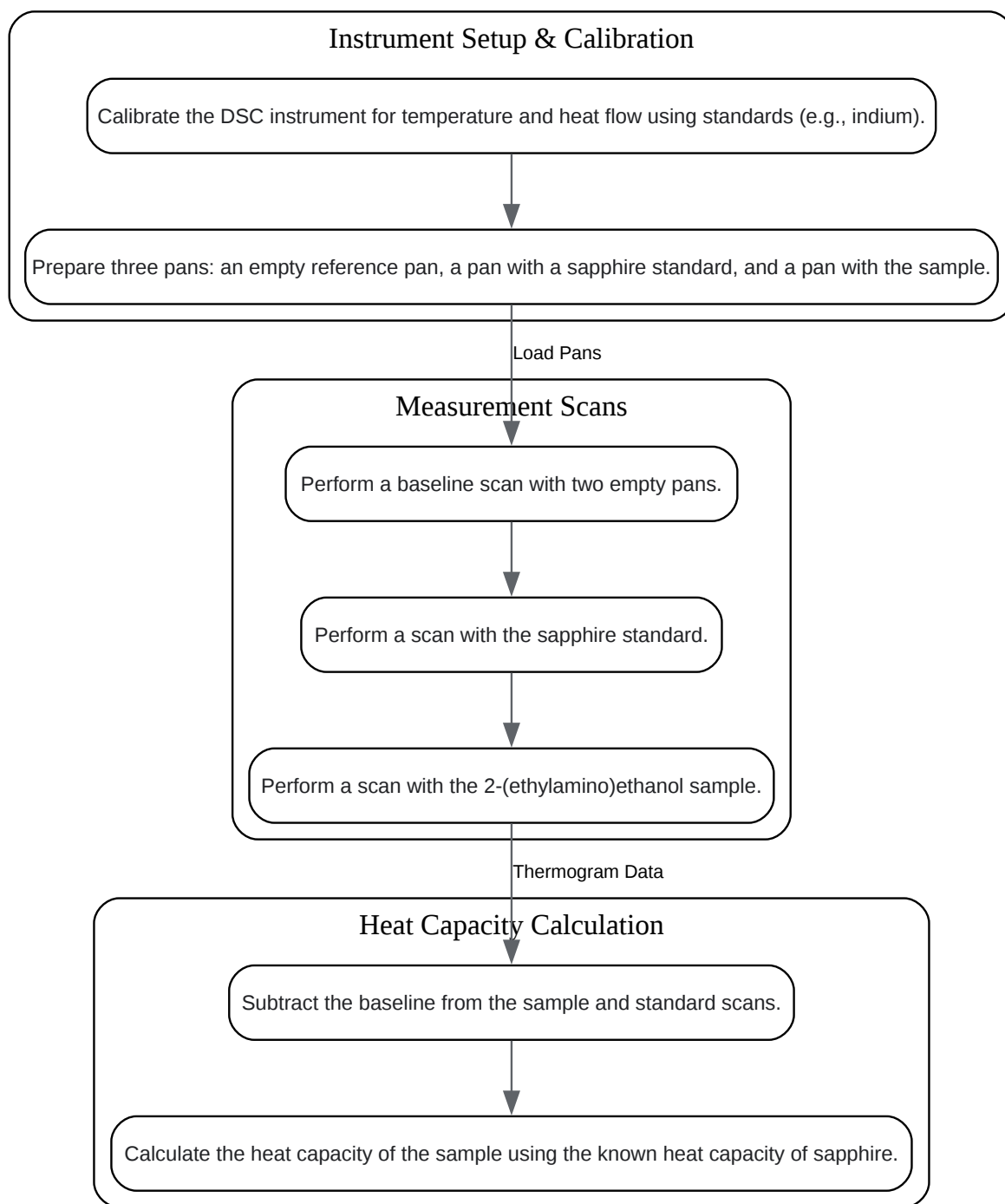
#### Detailed Steps:

- **Sample Preparation:** A precisely weighed sample of 2-(ethylamino)ethanol is placed in a crucible. Due to its volatility, it is often encapsulated in a material of known heat of combustion, such as a gelatin capsule.<sup>[5][6]</sup> A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen.
- **Calorimetry:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket. The initial temperature of the water is recorded. The sample is then ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.<sup>[7]</sup>
- **Calculation:** The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from the nitrogen in the air and the sample) and sulfuric acid (if sulfur is present), and for the heat of combustion of the fuse wire and any sample container. From the corrected heat of combustion, the standard enthalpy of combustion can be determined. Finally, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

## Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid 2-(ethylamino)ethanol as a function of temperature can be determined using Differential Scanning Calorimetry (DSC).

#### Experimental Workflow for DSC



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Caption: Workflow for determining heat capacity using DSC.

#### Detailed Steps:

- **Sample Preparation and Calibration:** A small, accurately weighed sample of 2-(ethylamino)ethanol is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[\[8\]](#)[\[9\]](#)
- **Measurement:** The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a constant rate over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[\[10\]](#)
- **Calculation:** The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity, typically sapphire, under the same experimental conditions. The calculation is performed using the following equation:

$$C_{p,\text{sample}} = (DSC_{\text{sample}} / DSC_{\text{std}}) * (mass_{\text{std}} / mass_{\text{sample}}) * C_{p,\text{std}}$$

where DSC is the differential heat flow signal. This procedure is repeated at various temperatures to determine the temperature dependence of the heat capacity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

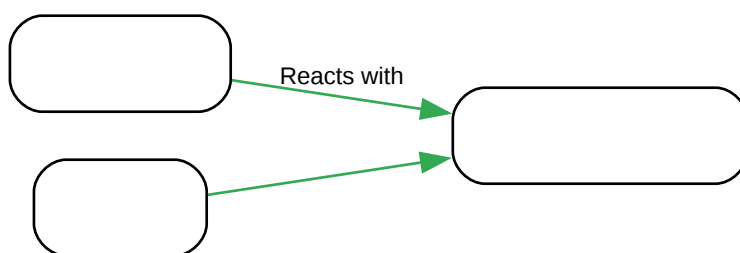
## Reaction Pathways and Mechanisms

Understanding the reaction pathways of 2-(ethylamino)ethanol is crucial for its application in areas like carbon capture and for assessing its thermal stability.

## Industrial Synthesis of 2-(Ethylamino)ethanol

The primary industrial route for the synthesis of 2-(ethylamino)ethanol involves the reaction of ethylene oxide with ethylamine.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Synthesis Reaction Pathway



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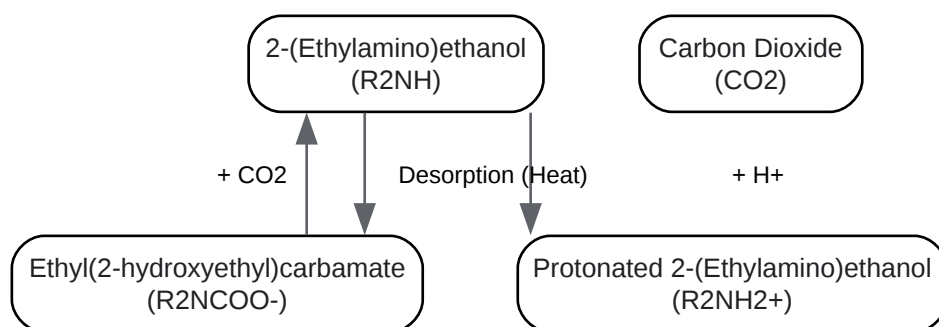
Caption: Industrial synthesis of 2-(Ethylamino)ethanol.

This reaction is typically carried out in the liquid phase and can also produce di- and tri-ethanolamine derivatives as byproducts. Reaction conditions are optimized to favor the formation of the mono-adduct.

## Reaction with Carbon Dioxide (CO<sub>2</sub> Capture)

2-(Ethylamino)ethanol is investigated as a solvent for post-combustion CO<sub>2</sub> capture. The reaction mechanism involves the formation of a carbamate.[17][18][19][20]

CO<sub>2</sub> Capture Reaction Scheme



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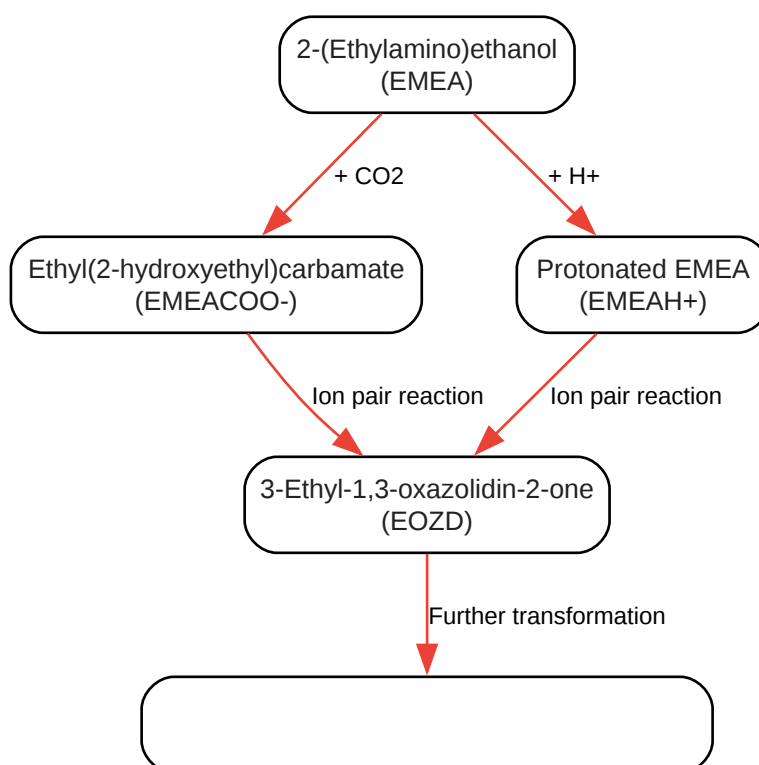
Caption: Reaction of 2-(Ethylamino)ethanol with CO<sub>2</sub>.

In this process, the amine group of 2-(ethylamino)ethanol reacts with CO<sub>2</sub> to form a carbamate salt. This reaction is reversible, and the captured CO<sub>2</sub> can be released by heating the solution, regenerating the amine for reuse.

## Thermal Degradation Pathway

At elevated temperatures, especially in the presence of CO<sub>2</sub>, 2-(ethylamino)ethanol can undergo thermal degradation. A key intermediate in this process is 3-ethyl-1,3-oxazolidin-2-one (EOZD), which can further react to form more stable degradation products.<sup>[17]</sup>

### Thermal Degradation of 2-(Ethylamino)ethanol



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Caption: Thermal degradation pathway of 2-(Ethylamino)ethanol.

Understanding these degradation pathways is critical for optimizing the operational conditions of CO<sub>2</sub> capture plants to minimize solvent loss and maintain efficiency.

## Conclusion

This technical guide has summarized the key thermochemical data for 2-(ethylamino)ethanol, provided detailed overviews of the experimental protocols used to determine these properties, and visualized important reaction pathways. The presented information is intended to be a



valuable resource for researchers, scientists, and engineers working with this versatile chemical compound, enabling more informed decisions in process development, safety assessment, and the design of novel applications. Further research to obtain more precise experimental data, particularly for the standard enthalpy of formation and standard entropy, would be beneficial for the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 2-(Ethylamino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8294368#thermochemical-data-for-2-ethylamino-ethanol]

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